molecular formula C18H15N9 B13132964 N2,N4,N6-Tri(pyridin-4-yl)-1,3,5-triazine-2,4,6-triamine

N2,N4,N6-Tri(pyridin-4-yl)-1,3,5-triazine-2,4,6-triamine

Cat. No.: B13132964
M. Wt: 357.4 g/mol
InChI Key: UJURXFYZKXSWLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2,N4,N6-Tri(pyridin-4-yl)-1,3,5-triazine-2,4,6-triamine is a compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, which includes three pyridine rings attached to a triazine core, makes it an interesting subject for scientific research.

Preparation Methods

The synthesis of N2,N4,N6-Tri(pyridin-4-yl)-1,3,5-triazine-2,4,6-triamine typically involves the use of cyanuric chloride as a starting material. The synthetic route includes sequential nucleophilic substitution reactions where the chlorine atoms on the cyanuric chloride are replaced by pyridine rings. This process can be carried out under reflux conditions in solvents such as 1,4-dioxane or 1,2-dichloroethane, with an excess of the corresponding amine .

Chemical Reactions Analysis

N2,N4,N6-Tri(pyridin-4-yl)-1,3,5-triazine-2,4,6-triamine undergoes various types of chemical reactions, including:

Scientific Research Applications

N2,N4,N6-Tri(pyridin-4-yl)-1,3,5-triazine-2,4,6-triamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N2,N4,N6-Tri(pyridin-4-yl)-1,3,5-triazine-2,4,6-triamine involves its ability to form complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, thereby influencing biological pathways. The specific pathways and targets depend on the nature of the metal ion and the biological system .

Comparison with Similar Compounds

N2,N4,N6-Tri(pyridin-4-yl)-1,3,5-triazine-2,4,6-triamine can be compared with other 1,3,5-triazine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H15N9

Molecular Weight

357.4 g/mol

IUPAC Name

2-N,4-N,6-N-tripyridin-4-yl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C18H15N9/c1-7-19-8-2-13(1)22-16-25-17(23-14-3-9-20-10-4-14)27-18(26-16)24-15-5-11-21-12-6-15/h1-12H,(H3,19,20,21,22,23,24,25,26,27)

InChI Key

UJURXFYZKXSWLL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1NC2=NC(=NC(=N2)NC3=CC=NC=C3)NC4=CC=NC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.